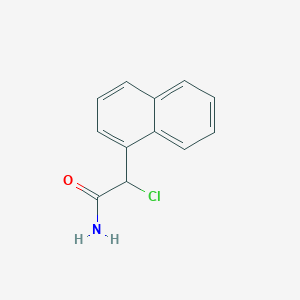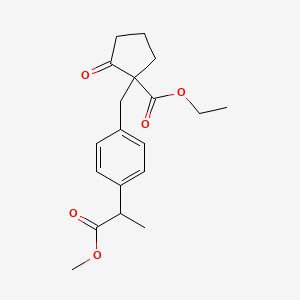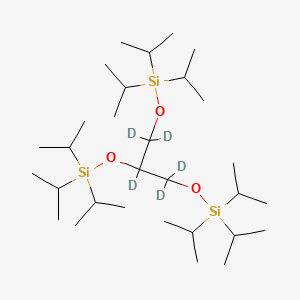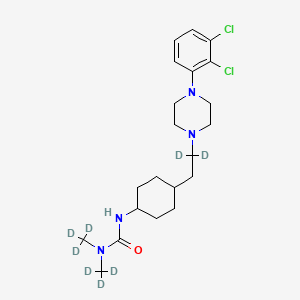![molecular formula C10H15NO3 B13443097 4-Hydroxy-3-methoxy-Alpha-[(methyl-d3-amino)methyl]benzenemethanol](/img/structure/B13443097.png)
4-Hydroxy-3-methoxy-Alpha-[(methyl-d3-amino)methyl]benzenemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-methoxy-Alpha-[(methyl-d3-amino)methyl]benzenemethanol is a stable isotope-labeled compound with the molecular formula C10H12D3NO3 and a molecular weight of 200.25 . This compound is an intermediate in the synthesis of rac Metanephrine-d3 Hydrochloride Salt, a labeled metabolite of Epinephrine. It is a naturally occurring derivative of Epinephrine, found in urine and certain tissues.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-methoxy-Alpha-[(methyl-d3-amino)methyl]benzenemethanol involves several steps. The starting material undergoes alkylation, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions . The reaction conditions typically involve the use of various reagents and solvents to facilitate each step.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes strict process parameter control and quality assurance to meet the required standards.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-3-methoxy-Alpha-[(methyl-d3-amino)methyl]benzenemethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Aplicaciones Científicas De Investigación
4-Hydroxy-3-methoxy-Alpha-[(methyl-d3-amino)methyl]benzenemethanol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3-methoxy-Alpha-[(methyl-d3-amino)methyl]benzenemethanol involves its interaction with molecular targets and pathways. As a derivative of Epinephrine, it likely exerts its effects by binding to adrenergic receptors and modulating the associated signaling pathways. This interaction influences various physiological processes, including cardiovascular and metabolic functions.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybenzenemethanol:
4-Methylbenzenemethanol:
α-Ethyl-4-methoxybenzenemethanol: This compound has an ethyl group in place of the methyl group.
Uniqueness
4-Hydroxy-3-methoxy-Alpha-[(methyl-d3-amino)methyl]benzenemethanol is unique due to its stable isotope labeling with deuterium, which makes it valuable for metabolic research and as a chemical reference. This labeling allows for precise tracking and analysis in various scientific applications.
Propiedades
Fórmula molecular |
C10H15NO3 |
|---|---|
Peso molecular |
200.25 g/mol |
Nombre IUPAC |
4-[1-hydroxy-2-(trideuteriomethylamino)ethyl]-2-methoxyphenol |
InChI |
InChI=1S/C10H15NO3/c1-11-6-9(13)7-3-4-8(12)10(5-7)14-2/h3-5,9,11-13H,6H2,1-2H3/i1D3 |
Clave InChI |
JWJCTZKFYGDABJ-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])NCC(C1=CC(=C(C=C1)O)OC)O |
SMILES canónico |
CNCC(C1=CC(=C(C=C1)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


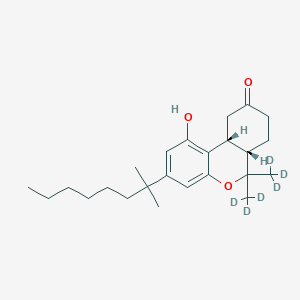
![[2]-Gingerdione](/img/structure/B13443019.png)


![(3R,5S,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-4,5,6,7,8,9,11,12,15,16-decahydro-3H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13443036.png)

![N-[9-[(2R,4S,5R)-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-5-(trityloxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13443060.png)
![(11R,15S)-7-chloro-11,15-dihydroxy-23-methoxy-3,13-dimethyl-3,13,16-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(23),2(10),4(9),5,7,17,19,21-octaene-12,14-dione](/img/structure/B13443068.png)
![N-[(+)-Jasmonoyl]-(L)-isoleucine](/img/structure/B13443070.png)

